molecular formula C13H20N4O3 B12430567 tert-butyl 3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate

tert-butyl 3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate

Cat. No.: B12430567
M. Wt: 280.32 g/mol
InChI Key: WKKDQBIXIGYWFQ-UHFFFAOYSA-N
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Description

tert-butyl 3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate (CAS: 1186203-58-6) is a pyrrolidine-based compound functionalized with a tert-butyl carbamate group and an imidazole-1-carbonylamino moiety at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₃H₂₀N₄O₃, with a molecular weight of 280.32 g/mol . This compound is structurally significant due to the combination of a rigid pyrrolidine scaffold, a protective tert-butyloxycarbonyl (Boc) group, and the reactive imidazole-carbonyl unit, which may facilitate interactions in medicinal chemistry or catalysis. The stereochemistry of the pyrrolidine ring (e.g., 3R configuration in a related derivative) can influence its biological activity or synthetic utility .

Properties

Molecular Formula

C13H20N4O3

Molecular Weight

280.32 g/mol

IUPAC Name

tert-butyl 3-(imidazole-1-carbonylamino)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)16-6-4-10(8-16)15-11(18)17-7-5-14-9-17/h5,7,9-10H,4,6,8H2,1-3H3,(H,15,18)

InChI Key

WKKDQBIXIGYWFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)N2C=CN=C2

Origin of Product

United States

Preparation Methods

Coupling with 1H-Imidazole-1-carbonyl Chloride

General Procedure

The most common method involves reacting tert-butyl 3-aminopyrrolidine-1-carboxylate with 1H-imidazole-1-carbonyl chloride in the presence of a coupling agent. Key steps include:

  • Activation of the Amine : The pyrrolidine amine is deprotonated using a base (e.g., triethylamine).
  • Coupling Reaction : The activated amine reacts with 1H-imidazole-1-carbonyl chloride in anhydrous dichloromethane (DCM) at 0–25°C.
  • Workup : The product is purified via column chromatography (e.g., DCM/methanol 95:5).
Example Conditions:
Parameter Details
Solvent Dichloromethane
Base Triethylamine
Temperature 0–25°C
Yield 62–75%

Mechanistic Insights

The reaction proceeds via nucleophilic acyl substitution. The carbonyl chloride reacts with the amine to form a tetrahedral intermediate, which collapses to release HCl and yield the amide. Steric hindrance from the tert-butyl group necessitates prolonged reaction times (4–24 hours).

Use of 1,1'-Carbonyldiimidazole (CDI) as a Coupling Agent

Two-Step Approach

An alternative method employs CDI to activate the imidazole carbonyl group:

  • Formation of Imidazole Carbonyl Intermediate : CDI reacts with imidazole in DCM to generate an active imidazole carbonyl species.
  • Amine Coupling : tert-Butyl 3-aminopyrrolidine-1-carboxylate is added, facilitating amide bond formation.
Example Protocol:
  • Step 1 : CDI (1.1 eq), imidazole (1.0 eq), DCM, 25°C, 1 hour.
  • Step 2 : tert-Butyl 3-aminopyrrolidine-1-carboxylate (1.0 eq), DCM, 0°C → 25°C, 12 hours.
  • Yield : 68–72%.

Advantages Over Carbonyl Chloride

  • Avoids handling toxic phosgene derivatives.
  • Higher functional group tolerance due to milder conditions.

Protection-Deprotection Strategies

Boc Protection of Pyrrolidine Amine

The tert-butyloxycarbonyl (Boc) group is introduced early to protect the pyrrolidine nitrogen, ensuring regioselectivity during subsequent reactions.

Synthesis of tert-Butyl 3-aminopyrrolidine-1-carboxylate:
  • Starting Material : 3-Aminopyrrolidine hydrochloride.
  • Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in methanol/water, catalyzed by K₂CO₃.
  • Yield : 86–96%.

Deprotection and Functionalization

After coupling, the Boc group can be removed with HCl/EtOH to generate free amines for further derivatization.

Optimization and Challenges

Solvent and Temperature Effects

  • Polar Solvents : DCM and THF are preferred for their ability to dissolve both amine and carbonyl components.
  • Low Temperatures : Minimize side reactions (e.g., imidazole ring opening).

Purification Challenges

  • Column Chromatography : Silica gel with DCM/methanol gradients (95:5 to 90:10) effectively separates the product from unreacted starting materials.
  • Crystallization : Limited due to the compound’s oily consistency; lyophilization is often required.

Comparative Analysis of Methods

Method Yield (%) Pros Cons
Carbonyl Chloride 62–75 High reactivity Toxic reagents
CDI-Mediated 68–72 Mild conditions Higher cost
Boc-Protected Intermediate 86–96 Regioselective Additional deprotection steps

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, amines, and other nucleophiles.

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl 3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. The pyrrolidine ring can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of Boc-protected pyrrolidine/imidazole hybrids. Below is a detailed comparison with analogous derivatives:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Applications/Notes
tert-butyl 3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate C₁₃H₂₀N₄O₃ 280.32 Pyrrolidine, Boc group, imidazole-1-carbonylamino Likely intermediate in drug synthesis; imidazole may enhance metal-binding or H-bonding
4-[(methylamino)carbonyl]-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole Not provided Not provided Methylamino carbonyl, tert-butoxy-S-alanyl (chiral alanine derivative) Chiral alanyl group may confer stereoselective binding properties; potential peptide mimic
tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₁₆H₂₁BrN₂O₄ Not provided Pyridine ring with bromo/methoxy groups; ether linkage Pyridine’s electron-deficient nature may alter reactivity vs. imidazole
tert-butyl7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate C₁₁H₁₅N₃O₃ 237.26 Pyrazoloimidazole core, formyl group Formyl group enhances electrophilicity; potential for nucleophilic addition reactions

Key Structural and Functional Differences

Core Heterocycle Variations: The query compound features a pyrrolidine-imidazole hybrid, whereas pyridine derivatives (e.g., tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate) replace imidazole with pyridine, altering electronic properties and hydrogen-bonding capacity . tert-butyl7-formyl-pyrazoloimidazole contains a fused pyrazoloimidazole system, which increases aromaticity and rigidity compared to the monocyclic imidazole in the query compound .

Bromo/methoxy substituents in pyridine derivatives () enhance steric bulk and may direct regioselective cross-coupling reactions .

Reactivity and Stability: The imidazole-1-carbonylamino group in the query compound offers nucleophilic sites (N-H, carbonyl) for further functionalization, whereas the formyl group in the pyrazoloimidazole derivative () is more electrophilic . Boc protection in all compounds enhances stability during synthesis but requires acidic conditions for deprotection .

Research Findings and Implications

  • Synthetic Utility: Derivatives like the query compound are often synthesized via carbamate coupling or urea-forming reactions.
  • Biological Relevance : Imidazole-containing compounds are prevalent in kinase inhibitors or metalloenzyme mimics. The query compound’s imidazole moiety could chelate metal ions or participate in hydrogen bonding, unlike pyridine-based analogs .
  • Chiral Specificity : Stereoisomeric variants (e.g., 5{32} and 5{33} in ) highlight the importance of chirality in modulating bioactivity, suggesting that the 3R configuration in related derivatives () may warrant further enantioselective studies .

Biological Activity

The compound tert-butyl 3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate (CAS No. 1186203-58-6) is a derivative of pyrrolidine and imidazole, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H20N4O3C_{13}H_{20}N_{4}O_{3} with a molecular weight of 280.32 g/mol. The compound features a tert-butyl group, an imidazole moiety, and a pyrrolidine ring, which contribute to its unique biological profile.

Antiviral Activity

Recent studies have indicated that compounds with similar structures exhibit significant antiviral properties. For example, derivatives containing β-amino acid moieties have been shown to possess antiviral activities against various viruses, including tobacco mosaic virus (TMV) and herpes simplex virus (HSV). The incorporation of the imidazole group in the structure may enhance these activities due to its known interactions with viral proteins .

Antibacterial and Anti-inflammatory Properties

In addition to antiviral effects, related compounds have demonstrated antibacterial and anti-inflammatory activities. The presence of the imidazole ring is often associated with enhanced interaction with biological targets involved in inflammation pathways. For instance, certain β-amino acid derivatives have been identified as effective in reducing inflammation markers in vitro .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of such compounds. Studies indicate that modifications to the imidazole and pyrrolidine components can significantly alter biological activity. For example:

Modification Effect on Activity
Substituting different groups on imidazoleEnhanced antiviral activity against TMV
Altering the side chains of pyrrolidineChanges in antibacterial potency

This table summarizes how structural modifications can impact the biological effectiveness of similar compounds.

Study 1: Antiviral Efficacy

In a comparative study involving various β-amino acid derivatives, it was found that certain modifications led to increased efficacy against TMV. The compound this compound was noted for its promising results when tested at concentrations as low as 500 μg/mL, demonstrating significant protective effects against viral infection .

Study 2: Anti-inflammatory Potential

Another study focused on the anti-inflammatory properties of pyrrolidine derivatives highlighted that certain compounds could inhibit pro-inflammatory cytokines in cell cultures. The specific activity of this compound was assessed through in vitro assays, showing a reduction in TNF-alpha levels by approximately 40% at optimal concentrations .

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